Cbdpa (crm)

Description

BenchChem offers high-quality Cbdpa (crm) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbdpa (crm) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

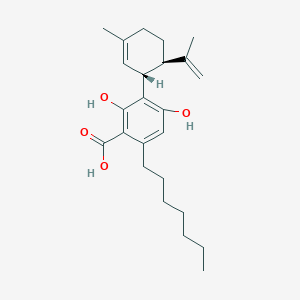

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |

InChI |

InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1 |

InChI Key |

NVMFNBSPRTZODN-RBUKOAKNSA-N |

Isomeric SMILES |

CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Canonical SMILES |

CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cannabidiphorolic Acid (CBDPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiphorolic acid (CBDPA) is a recently identified phytocannabinoid and a heptyl homolog of cannabidiolic acid (CBDA). As the carboxylic acid precursor to cannabidiphorol (CBDP), CBDPA represents a novel area of cannabinoid research. This technical guide provides a comprehensive overview of the current scientific understanding of CBDPA, focusing on its chemical structure, synthesis, and the limited available data on its biological context. Due to the nascent stage of research into this compound, this document also highlights the significant gaps in knowledge regarding its pharmacological activity and mechanism of action, thereby identifying opportunities for future investigation.

Chemical Structure and Properties

Cannabidiphorolic acid is characterized by a resorcinolic acid core with a heptyl side chain, a feature that distinguishes it from the more common pentyl homolog, CBDA. The presence of the longer alkyl chain is hypothesized to influence its biological activity, potentially altering its affinity for cannabinoid receptors and other molecular targets.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid | |

| CAS Number | 2718149-62-1 | |

| Molecular Formula | C₂₄H₃₄O₄ | |

| Formula Weight | 386.5 g/mol | |

| SMILES String | OC(C(C(O)=O)=C(C=C1O)CCCCCCC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2 |

Synthesis of CBDPA

To date, the primary source of CBDPA for research purposes is through stereoselective synthesis. The natural abundance of CBDPA in Cannabis sativa is relatively low, necessitating chemical synthesis to obtain sufficient quantities for use as an analytical standard and for biological investigations.

Experimental Protocol: Stereoselective Synthesis

A detailed experimental protocol for the ad hoc stereoselective synthesis of CBDPA has been developed, as reported by Linciano and colleagues in 2021. This synthesis was crucial for the definitive identification and quantification of CBDPA in various cannabis chemotypes.

Note: The full, detailed experimental protocol is provided in the supplementary materials of the publication "The novel heptyl phorolic acid cannabinoids content in different Cannabis sativa L. accessions" in the journal Talanta. At the time of this writing, this supplementary information is not publicly accessible through standard search methodologies. The described workflow is a high-level interpretation based on the available information.

Figure 1: High-level workflow for the synthesis and application of CBDPA as an analytical standard.

Biological Activity and Signaling Pathways

A significant knowledge gap exists regarding the biological activity and signaling pathways of CBDPA. To date, no peer-reviewed studies have been published that specifically investigate the pharmacological effects of isolated CBDPA. Research has predominantly focused on its identification and quantification in cannabis varieties.

Putative Targets and Future Research Directions

Based on the structural similarity of CBDPA to other cannabinoids, particularly CBDA and CBD, several putative molecular targets can be hypothesized. These include:

-

Cannabinoid Receptors (CB1 and CB2): The elongated heptyl chain of CBDPA may alter its binding affinity and efficacy at CB1 and CB2 receptors compared to their pentyl counterparts.

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD is a known agonist of PPARγ, and it is plausible that CBDPA shares this activity.

-

Transient Receptor Potential (TRP) Channels: Various cannabinoids modulate the activity of TRP channels, which are involved in pain and inflammation.

-

G-Protein Coupled Receptor 55 (GPR55): This orphan receptor is considered by some to be a third cannabinoid receptor and is another potential target for CBDPA.

Future research should prioritize the in vitro and in vivo characterization of CBDPA's pharmacological profile. Key experiments would include receptor binding assays, functional assays to determine agonist/antagonist activity, and screening against a broad panel of relevant biological targets.

Quantitative Data

There is currently no publicly available quantitative data on the biological activity of CBDPA, such as IC₅₀, EC₅₀, or Kᵢ values. The primary quantitative data available relates to its concentration in different strains of Cannabis sativa.

Conclusion and Future Outlook

Cannabidiphorolic acid is a novel phytocannabinoid with a unique chemical structure that warrants further investigation. While its synthesis and identification have been achieved, a comprehensive understanding of its biological effects is completely lacking. The availability of a synthetic route for CBDPA opens the door for the scientific community to explore its therapeutic potential. Future research efforts should be directed towards elucidating its pharmacological profile, identifying its molecular targets, and understanding its mechanism of action. Such studies will be critical in determining whether CBDPA or its derivatives have a future in drug development.

Figure 2: Logical relationship between current knowledge and future research directions for CBDPA.

Cannabidiphorolic Acid (CBDPA): A Technical Whitepaper on its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiphorolic acid (CBDPA) is a recently discovered heptyl homolog of cannabidiolic acid (CBDA), representing a novel area of cannabinoid research. This document provides a comprehensive technical overview of the discovery, origin, and analytical methodologies related to CBDPA. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the expanding landscape of phytocannabinoids. This whitepaper details the stereoselective synthesis of CBDPA, its quantitative analysis in Cannabis sativa L., and presents the current, albeit limited, understanding of its biological context. All quantitative data are summarized in tabular form, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and pathways.

Introduction

The field of cannabinoid science is in a constant state of expansion, with new compounds and therapeutic potentials being regularly identified. While the pentyl (C5) cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been extensively studied, recent discoveries have turned attention towards their longer-chain alkyl homologs. In 2021, a significant advancement in this area was the identification and characterization of Cannabidiphorolic acid (CBDPA), the heptyl (C7) acidic precursor to cannabidiphorol (CBDP).[1]

The discovery of CBDPA and its neutral counterpart, CBDP, alongside Δ⁹-tetrahydrocannabiphorolic acid (THCPA), has opened new avenues for phytochemical and pharmacological research.[1] The length of the alkyl side chain in cannabinoids is known to influence their biological activity, making these novel heptyl cannabinoids compelling targets for investigation. This whitepaper aims to consolidate the foundational technical information on CBDPA, from its initial discovery and synthesis to its detection and quantification in its natural source, Cannabis sativa L.

Discovery and Origin

Initial Identification

Cannabidiphorolic acid (CBDPA) was first identified as part of a broader investigation into the presence of novel heptyl phytocannabinoids in various accessions of Cannabis sativa L.[1] Its discovery was a direct consequence of the prior identification of the neutral heptyl cannabinoids, cannabidiphorol (CBDP) and Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP).[1] Researchers hypothesized that, similar to their pentyl analogs, these neutral forms would exist primarily as their acidic precursors in fresh plant material.[1]

Natural Occurrence

CBDPA is a naturally occurring phytocannabinoid found in the resinous trichomes of the Cannabis sativa L. plant. Its concentration, however, varies significantly across different chemotypes of the plant. The foundational study by Linciano et al. (2021) conducted a targeted analysis of forty-nine cannabis samples, revealing a clear correlation between the chemotype and the abundance of CBDPA.[1]

Chemical Properties

| Property | Value | Reference |

| Formal Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-heptylbenzoic acid | |

| Molecular Formula | C₂₄H₃₄O₄ | |

| Formula Weight | 386.5 g/mol | |

| CAS Number | 2718149-62-1 |

Quantitative Analysis of CBDPA in Cannabis sativa L.

The quantification of CBDPA in various Cannabis sativa L. accessions was a key aspect of its initial investigation. The following table summarizes the findings from the analysis of four different chemotypes.

| Chemotype | Number of Samples | Average CBDPA Concentration (μg/g) | Standard Deviation |

| I (THC-dominant) | 12 | 11.2 | ± 9.8 |

| II (THC/CBD balanced) | 10 | 119.4 | ± 110.2 |

| III (CBD-dominant) | 20 | 258.1 | ± 210.1 |

| IV (CBG-dominant) | 7 | 4.3 | ± 3.1 |

Data sourced from Linciano et al. (2021). The concentration is reported as micrograms of CBDPA per gram of dried plant material.

Experimental Protocols

Stereoselective Synthesis of CBDPA

Due to the lack of commercially available analytical standards for CBDPA, an ad hoc stereoselective synthesis was developed.[1] This protocol is crucial for producing reference material for quantitative analysis and further biological studies.

Starting Material: (-)-trans-Cannabidiphorol (CBDP)

Procedure:

-

(-)-trans-CBDP is dissolved in anhydrous dichloromethane (DCM).

-

An excess of methylmagnesium carbonate (MMC) solution (2 M in dimethylformamide) is added to the CBDP solution.

-

The reaction mixture is heated at 130 °C in a sealed vessel for 18 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl).

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield pure (-)-trans-Cannabidiphorolic acid (CBDPA).

Quantitative Analysis by UHPLC-HRMS

The quantification of CBDPA in plant material was performed using ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS).[1]

Sample Preparation:

-

One gram of dried and powdered cannabis inflorescence is extracted with 10 mL of methanol by ultrasonication for 15 minutes.

-

The mixture is centrifuged at 4000 rpm for 10 minutes.

-

The supernatant is collected, and the extraction process is repeated on the pellet.

-

The supernatants are combined and filtered through a 0.22 µm PTFE filter prior to analysis.

UHPLC-HRMS Parameters:

-

Chromatographic System: A high-performance liquid chromatography system capable of ultra-high pressures.

-

Column: A C18 reversed-phase column with a particle size of ≤ 2 µm.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with a heated electrospray ionization (HESI) source.

-

Ionization Mode: Negative ion mode is optimal for the detection of acidic cannabinoids like CBDPA.

-

Data Acquisition: Full scan mode with a resolution of >70,000 FWHM.

Biological Activity and Signaling Pathways

As of the current date, there is a notable absence of published research specifically investigating the biological activity, pharmacological effects, and signaling pathways of Cannabidiphorolic acid (CBDPA). Its recent discovery means that it has not yet been the subject of extensive in vitro or in vivo studies.

However, based on the known biosynthetic pathways of cannabinoids, the origin of CBDPA can be proposed. It is synthesized in the cannabis plant from cannabigerolic acid (CBGA), the common precursor to the major cannabinoids. The enzyme cannabidiolic acid synthase (CBDAS) catalyzes the oxidative cyclization of CBGA to form CBDA. It is hypothesized that a variation of this enzymatic process, or a related enzyme, acts on a heptyl precursor, cannabigerophorolic acid (CBGPA), to form CBDPA.

Given the structural similarity of CBDPA to CBDA, it is plausible that it may exhibit similar biological activities, such as anti-inflammatory or anti-nausea effects. However, this remains speculative until further research is conducted. The longer heptyl chain may also lead to altered potency or a different pharmacological profile compared to CBDA.

Future Directions and Conclusion

Cannabidiphorolic acid is a novel phytocannabinoid with the potential to contribute to our understanding of the therapeutic properties of Cannabis sativa L. The foundational work on its discovery, synthesis, and quantification has paved the way for future research. Key areas for future investigation include:

-

Pharmacological Profiling: In-depth in vitro and in vivo studies are necessary to determine the biological activity of CBDPA, including its binding affinity for cannabinoid receptors and other potential molecular targets.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CBDPA is crucial for evaluating its potential as a therapeutic agent.

-

Toxicology: Comprehensive toxicological studies are required to establish the safety profile of CBDPA.

-

Synergistic Effects: Investigating the potential synergistic or "entourage" effects of CBDPA with other phytocannabinoids and terpenes is an important area of research.

References

The Architectural Blueprint of Cannabidiolic Acid (CBDPA) Synthesis in Cannabis sativa: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannabidiolic Acid (CBDPA), a key precursor to cannabidiol (CBD) in Cannabis sativa. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate molecular cascade leading to CBDPA formation, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this significant natural product synthesis.

The Biosynthetic Pathway of CBDPA: A Step-by-Step Elucidation

The formation of CBDPA in Cannabis sativa is a multi-step enzymatic process that begins with fundamental precursor molecules and culminates in the creation of this pharmacologically significant compound. The pathway can be broadly divided into three major stages: the formation of olivetolic acid (OA), the synthesis of the central precursor cannabigerolic acid (CBGA), and the final conversion to CBDPA.

Genesis of the Polyketide Core: Olivetolic Acid (OA) Synthesis

The journey to CBDPA begins with the synthesis of olivetolic acid, the polyketide core of most cannabinoids. This process involves the condensation of two primary building blocks:

-

Hexanoyl-CoA: Derived from fatty acid metabolism.

-

Malonyl-CoA: A common building block in polyketide synthesis.

Two key enzymes orchestrate the formation of olivetolic acid:

-

Olivetolic Acid Synthase (OAS) / Tetraketide Synthase (TKS): This Type III polyketide synthase catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1][2] In the absence of the subsequent enzyme, this intermediate can undergo spontaneous cyclization and decarboxylation to form olivetol.[1]

-

Olivetolic Acid Cyclase (OAC): This enzyme catalyzes a C2-C7 intramolecular aldol condensation of the tetraketide intermediate, leading to the formation of olivetolic acid while retaining the carboxyl group.[1][3]

The Central Precursor: Formation of Cannabigerolic Acid (CBGA)

Once olivetolic acid is synthesized, it undergoes prenylation to form cannabigerolic acid (CBGA), the central precursor to a multitude of cannabinoids, including CBDPA.[4][5] This reaction is catalyzed by:

-

Aromatic Prenyltransferase (Geranylpyrophosphate:olivetolate geranyltransferase): This enzyme facilitates the attachment of a geranyl group from geranyl pyrophosphate (GPP) to olivetolic acid.[4] GPP itself is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The Final Transformation: Cannabidiolic Acid (CBDA) Synthase

The final and decisive step in the biosynthesis of CBDPA is the oxidative cyclization of CBGA. This reaction is catalyzed by the enzyme:

-

Cannabidiolic Acid (CBDA) Synthase: This flavin-dependent oxidoreductase specifically converts the geranyl group of CBGA into the characteristic ring structure of CBDPA.[6][7][8] This enzyme is a key determinant of the cannabinoid profile of a Cannabis sativa plant, with high expression levels leading to a CBD-dominant chemotype.[9]

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes in the CBDPA pathway is crucial for predicting and potentially manipulating cannabinoid production. The following table summarizes available quantitative data.

| Enzyme | Substrate(s) | Product(s) | kcat | Km | Optimal pH | Notes | Reference(s) |

| Olivetol Synthase (OLS) | Hexanoyl-CoA, Malonyl-CoA | Olivetol, Tetraketide pyrone, Triketide pyrone | - | - | - | kcat/Km for olivetol synthesis is 1013 s⁻¹M⁻¹. | [10] |

| Olivetolic Acid Cyclase (OAC) | Linear tetraketide-CoA | Olivetolic Acid | N/A | N/A | - | The unstable nature of the substrate has precluded determination of kinetic parameters. | [11] |

| CBDA Synthase | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) | 0.19 s⁻¹ | 0.206 mM | 5.0 | Also utilizes cannabinerolic acid with lower efficiency. | [6][7] |

| Cannabinerolic Acid | Cannabidiolic Acid (CBDA) | 0.03 s⁻¹ | 0.137 mM | 5.0 | [6][7] |

Note: Data for Olivetolic Acid Synthase (OAS) specifically for olivetolic acid production in conjunction with OAC is limited. The provided data for OLS pertains to its production of olivetol and other byproducts in vitro.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the CBDPA biosynthesis pathway.

Quantification of CBDPA and its Precursors using HPLC-UV

This protocol outlines a standard method for the quantification of major cannabinoids, including CBDPA, from Cannabis sativa plant material.

3.1.1. Sample Preparation and Extraction

-

Homogenization: Dry the plant material (e.g., flowers, leaves) to a constant weight and grind to a fine powder (particle size ≤ 1mm).

-

Extraction:

-

Accurately weigh approximately 100 mg of the homogenized plant material into a microcentrifuge tube.

-

Add 1.5 mL of an extraction solvent mixture (e.g., methanol/chloroform 9:1 v/v or acetonitrile).

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the extract with the mobile phase to a concentration within the calibration range of the instrument.

-

3.1.2. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be:

-

0-1 min: 70% B

-

1-8 min: Gradient from 70% to 95% B

-

8-9 min: Hold at 95% B

-

9-10 min: Return to 70% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 228 nm.

-

Injection Volume: 10 µL.

3.1.3. Quantification

-

Prepare a series of standard solutions of known concentrations for CBDPA, CBGA, and other cannabinoids of interest.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of each cannabinoid in the sample by comparing its peak area to the calibration curve.

Enzyme Activity Assay for Cannabidiolic Acid (CBDA) Synthase

This assay measures the in vitro activity of CBDA synthase by monitoring the conversion of CBGA to CBDA.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM sodium citrate buffer (pH 5.0)

-

100 µM Cannabigerolic Acid (CBGA) (substrate)

-

Purified or partially purified CBDA synthase enzyme extract.

-

-

Incubation:

-

Pre-incubate the reaction mixture without the enzyme at 37 °C for 5 minutes.

-

Initiate the reaction by adding the CBDA synthase.

-

Incubate at 37 °C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture.

-

Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-UV or LC-MS as described in section 3.1 to quantify the amount of CBDA produced.

-

-

Controls:

-

Negative Control: A reaction mixture without the enzyme to account for any non-enzymatic conversion.

-

Boiled Enzyme Control: A reaction mixture with heat-inactivated enzyme to confirm that the observed activity is enzymatic.

-

Gene Expression Analysis of Cannabinoid Biosynthesis Genes using qRT-PCR

This protocol details the steps for quantifying the transcript levels of genes involved in the CBDPA biosynthesis pathway.

3.3.1. RNA Extraction and cDNA Synthesis

-

Tissue Collection: Harvest fresh plant tissue (e.g., young leaves, floral buds) and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/280 ratio) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3.3.2. Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Design gene-specific primers for the target genes (e.g., OAS, OAC, Aromatic Prenyltransferase, CBDAS) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with a typical thermal profile:

-

Initial denaturation (e.g., 95 °C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95 °C for 15 s)

-

Annealing/Extension (e.g., 60 °C for 1 min)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

In Situ Localization of CBDA Synthase mRNA using In Situ Hybridization

This protocol allows for the visualization of the spatial expression pattern of the CBDA synthase gene within plant tissues.

3.4.1. Probe Preparation

-

Template Generation: Amplify a 200-400 bp fragment of the CBDA synthase cDNA using PCR with gene-specific primers.

-

In Vitro Transcription: Use the PCR product as a template for in vitro transcription to generate digoxigenin (DIG)-labeled sense (control) and antisense RNA probes.

-

Probe Purification: Purify the labeled probes to remove unincorporated nucleotides.

3.4.2. Tissue Preparation

-

Fixation: Fix fresh plant tissues (e.g., young floral buds) in a fixative solution (e.g., 4% paraformaldehyde in PBS) overnight at 4 °C.

-

Dehydration: Dehydrate the fixed tissues through a graded ethanol series.

-

Embedding and Sectioning: Embed the dehydrated tissues in paraffin wax and cut thin sections (8-10 µm) using a microtome. Mount the sections on pre-coated microscope slides.

3.4.3. Hybridization and Detection

-

Pre-hybridization: Treat the tissue sections to remove the paraffin, rehydrate, and then pre-hybridize in a hybridization buffer.

-

Hybridization: Hybridize the sections with the DIG-labeled antisense or sense probe overnight at a specific temperature (e.g., 55 °C).

-

Washing: Wash the slides to remove unbound probe.

-

Immunodetection:

-

Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

-

Signal Development: Develop the colorimetric signal by incubating the slides with a substrate solution for AP (e.g., NBT/BCIP), which will produce a purple precipitate where the probe has hybridized.

-

Microscopy: Mount the slides and observe under a light microscope to visualize the localization of the CBDA synthase mRNA.

Conclusion

The biosynthesis of CBDPA in Cannabis sativa is a well-defined pathway involving a series of enzymatic reactions that convert simple precursors into a complex cannabinoid. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the regulation of their gene expression, is paramount for the targeted breeding of high-CBDPA cannabis varieties and for the development of biotechnological production systems. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and manipulate this important biosynthetic pathway.

References

- 1. In situ hybridization technique for mRNA detection in whole mount Arabidopsis samples | Semantic Scholar [semanticscholar.org]

- 2. edenrcn.com [edenrcn.com]

- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Situ Hybridization for the Precise Localization of Transcripts in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantitative-determination-of-cbd-and-thc-and-their-acid-precursors-in-confiscated-cannabis-samples-by-hplc-dad - Ask this paper | Bohrium [bohrium.com]

- 6. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Situ Hybridization Protocol (for plant roots) – Benfey Lab [sites.duke.edu]

- 11. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cbdpa (crm)

An In-depth Technical Guide on the Physical and Chemical Properties of Cannabidiphorolic Acid (CBDPA) (CRM)

Introduction

Cannabidiphorolic acid (CBDPA), also known as CBDA-C7, is a phytocannabinoid and the acidic precursor to cannabidiphorol (CBDP)[1][2][3]. As a certified reference material (CRM), CBDPA serves as a quantitative analytical standard manufactured and tested under the rigorous international standards of ISO/IEC 17025 and ISO 17034[1]. This ensures its suitability for the calibration of analytical instruments and the validation of analytical methodologies in research and forensic applications[1][4]. This guide provides a comprehensive overview of the known physical and chemical properties of CBDPA, detailed experimental protocols for its analysis, and a visualization of its biochemical context.

Chemical and Physical Properties

The properties of CBDPA are summarized in the tables below. As a relatively novel cannabinoid, some physical data points are not yet fully characterized in publicly available literature. In such cases, data from the closely related compound cannabidiolic acid (CBDA) is provided for reference.

Table 1: Chemical Identification of CBDPA

| Identifier | Value |

| Formal Name | 6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid[1] |

| CAS Number | 2718149-62-1[1] |

| Synonyms | Cannabidiphorolic acid, CBDA-C7[3] |

Table 2: Molecular Properties of CBDPA

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₄[1] |

| Formula Weight | 386.5 g/mol [1] |

| SMILES | OC(C(C(O)=O)=C(C=C1O)CCCCCCC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2[1] |

| InChI | InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1[1] |

| InChI Key | NVMFNBSPRTZODN-RBUKOAKNSA-N[1] |

Table 3: Physical and Stability Data for CBDPA

| Property | Value/Information |

| Formulation (as CRM) | Typically supplied as a 1 mg/ml solution in acetonitrile[1]. |

| Storage Temperature | Recommended storage at -20°C[5]. For solutions, follow the storage conditions on the Certificate of Analysis[2]. |

| Stability | As a carboxylic acid, CBDPA is susceptible to decarboxylation into its neutral counterpart, CBDP, particularly when exposed to heat. The related compound, cannabidiolic acid (CBDA), is known to be unstable and its decarboxylation is accelerated by heat[6]. Cannabinoid acids can also be unstable at higher pH values[7]. |

Table 4: Solubility Profile of CBDPA

| Solvent | Solubility |

| Acetonitrile | Soluble (as evidenced by its formulation)[1]. |

| Other Organic Solvents | While specific data for CBDPA is limited, the related compound CBDA is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[5][8]. It is anticipated that CBDPA shares a similar solubility profile. |

Experimental Protocols

The analysis of CBDPA, particularly as a CRM, requires precise and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective technique.

Protocol 1: General Method for Cannabinoid Analysis by HPLC-MS

This protocol is a general method suitable for the separation and quantification of cannabinoids, including CBDPA, and is based on established methodologies[9][10].

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Mass Spectrometer (MS) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

- Column: Ascentis® Express RP-Amide, 5 cm x 2.1 mm I.D., 2.7 µm particle size[10]

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 10 minutes, then return to 40% B[10]

- Flow Rate: 0.3 mL/min[10]

- Column Temperature: 40°C[10]

- Injection Volume: 5 µL[10]

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive analysis[10]

- Nebulizer Pressure: 35 psi[10]

- Dry Gas Flow: 9 L/min[10]

- Dry Temperature: 365°C[10]

- Scan Range: m/z 100-1000[10]

4. Sample Preparation:

- The CBDPA (CRM) solution is typically diluted to the desired concentration range for the calibration curve using the mobile phase or a compatible solvent.

5. Data Analysis:

- Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the CBDPA (CRM) standard.

Biochemical Context and Signaling Pathways

While specific signaling pathways for CBDPA are still under investigation, its role as a precursor and its classification as a cannabinoid provide context for its biological relevance.

Caption: Decarboxylation of CBDPA to CBDP upon heating.

Cannabinoids generally exert their effects by interacting with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2[11].

Caption: General cannabinoid retrograde signaling at a synapse.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kinetochem.com [kinetochem.com]

- 4. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 5. 1244-58-2 CAS MSDS (cannabidiolic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cannabidiolic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cannabidiolic acid | 1244-58-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Cannabinoid Analysis [sigmaaldrich.com]

- 11. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of Cannabidiphorolic Acid (CBDPA): A Technical Guide to Certified Reference Material Specifications

For Researchers, Scientists, and Drug Development Professionals

The recent identification of novel phytocannabinoids with a seven-term alkyl side chain, such as cannabidiphorolic acid (CBDPA), has opened new avenues in cannabis research. As the acidic precursor to cannabidiphorol (CBDP), understanding the pharmacological and toxicological profile of CBDPA is paramount. This necessitates the availability of well-characterized Certified Reference Materials (CRMs) to ensure the accuracy and reliability of analytical data. This technical guide provides a comprehensive overview of the specifications for CBDPA CRMs, including their physicochemical properties, analytical methodologies for characterization, and recommended best practices for use in a research and development setting.

Core Specifications of CBDPA Certified Reference Materials

Given that CBDPA is a relatively novel compound, commercially available CRMs are not yet widespread. However, based on the standards for other cannabinoid CRMs, such as those for CBDA, and the requirements of ISO 17034 for reference material producers, the following specifications can be expected for a CBDPA CRM.[1]

Table 1: Physicochemical and Quality Specifications for a CBDPA CRM

| Parameter | Specification | Notes |

| Identity | ||

| Compound Name | Cannabidiphorolic Acid (CBDPA) | |

| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-6-heptylbenzoic acid | Structure verified by NMR, MS |

| CAS Number | Not yet assigned | |

| Molecular Formula | C24H34O4 | |

| Molecular Weight | 386.53 g/mol | |

| Purity | ||

| Chromatographic Purity | ≥ 98% (by HPLC-UV or LC-MS) | Purity assessment is critical for accurate quantification. |

| Residual Solvents | As per USP <467> or ICH Q3C guidelines | To ensure no interference from synthesis or purification solvents. |

| Water Content | ≤ 1.0% (by Karl Fischer titration) | Important for stability and accurate concentration calculations. |

| Certified Value | ||

| Concentration | Typically 1.0 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile) | Provided with an uncertainty value. |

| Uncertainty | Stated on the Certificate of Analysis | Calculated in accordance with ISO Guide 35. |

| Physical Properties | ||

| Appearance | Crystalline solid or oil | Dependent on the polymorphic form and purity. |

| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile | [2] |

| Storage and Stability | ||

| Storage Conditions | -20°C in a sealed, light-resistant container | To prevent degradation. |

| Expiration Date | Provided on the Certificate of Analysis | Based on long-term and accelerated stability studies. |

Experimental Protocols for CRM Characterization and Use

The characterization of a CBDPA CRM and its use in analytical workflows requires robust and validated methods. The following protocols are based on established methodologies for cannabinoid analysis.

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern of CBDPA.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatograph (LC).

-

Methodology:

-

Prepare a dilute solution of the CBDPA CRM in a suitable solvent (e.g., 1 µg/mL in methanol).

-

Inject the solution into the LC-MS system.

-

Use a suitable chromatographic method to separate CBDPA from any potential impurities. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Acquire mass spectra in both positive and negative ionization modes.

-

Compare the observed accurate mass of the molecular ion with the theoretical mass of CBDPA.

-

Analyze the fragmentation pattern to confirm the structure.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

-

Objective: To quantify the purity of the CBDPA CRM.

-

Instrumentation: HPLC system with a UV detector.

-

Methodology:

-

Prepare the CBDPA CRM solution at a known concentration (e.g., 1 mg/mL in methanol).

-

Use a C18 reversed-phase column.

-

Employ a gradient elution method with a mobile phase consisting of acidified water and acetonitrile.

-

Set the UV detector to a wavelength where CBDPA has maximum absorbance (typically determined by UV-Vis spectroscopy).

-

Inject the solution and record the chromatogram.

-

Calculate the purity by dividing the peak area of CBDPA by the total peak area of all components, expressed as a percentage.

-

Quantitative Analysis Workflow in a Research Sample

The following workflow outlines the steps for using a CBDPA CRM to quantify the amount of CBDPA in a cannabis extract or other research material.

Caption: Workflow for the quantitative analysis of CBDPA in a sample using a CRM.

Logical Relationships in CRM Production and Certification

The production and certification of a CRM is a multi-step process that ensures the material is fit for its intended purpose. The following diagram illustrates the logical flow from material synthesis to the final certified product.

Caption: Logical workflow for the production and certification of a CBDPA CRM.

Conclusion

The availability of high-quality, well-characterized Certified Reference Materials for novel cannabinoids like CBDPA is crucial for advancing scientific understanding and ensuring the safety and efficacy of potential new therapeutic agents. While the market for CBDPA CRMs is still developing, the principles of CRM production and characterization are well-established. Researchers and drug development professionals should seek out suppliers who adhere to international standards such as ISO 17034 to ensure the reliability and traceability of their analytical results. The specifications and protocols outlined in this guide provide a framework for what to expect from and how to utilize a CBDPA CRM in a laboratory setting.

References

Unveiling the Therapeutic Promise of Cannabidiphorolic Acid: A Technical Guide to its Molecular Targets

For Immediate Release

Lecce, Italy and Modena, Italy – November 11, 2025 – Newly synthesized research provides a comprehensive overview of the therapeutic potential of Cannabidiphorolic Acid (CBDP), a recently discovered phytocannabinoid. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the molecular interactions and signaling pathways of CBDP, presenting a foundation for future pharmacological development.

Cannabidiphorolic acid, a heptyl homolog of cannabidiol (CBD), was first identified as a natural compound in 2019.[1][2] Its unique seven-carbon side chain, in contrast to CBD's five-carbon chain, has prompted investigations into its pharmacological profile, revealing a distinct set of interactions with key receptors in the human body.[2][3] This document synthesizes the current, albeit nascent, understanding of CBDP's therapeutic targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Analysis of CBDP Receptor Interactions

The following tables summarize the current quantitative data on the interaction of CBDP with its primary molecular targets. It is important to note that research into CBDP is ongoing, and comprehensive binding affinity (Ki) and efficacy (EC50) values are not yet fully elucidated for all targets.

| Target Receptor | Interaction Type | CBDP Activity | Comparative Compound | Comparative Activity | Assay Type |

| Cannabinoid Receptor 1 (CB1) | Weak Antagonist | Weak antagonism observed | CBD | Similar weak antagonism | cAMP Assay |

| Cannabinoid Receptor 2 (CB2) | Weak Antagonist | ~23% of max response of SR144528 | CBD | ~33% of max response of SR144528[1][4] | cAMP Assay |

| 5-Hydroxytryptamine Receptor 1A (5-HT1A) | Weak Agonist | Weak agonistic activity observed | CBD | Similar weak agonistic activity | β-arrestin Assay |

| Mu-Opioid Receptor (MOR) | Positive Allosteric Modulator (PAM) | 37% enhancement of met-enkephalin signaling (at 3 µM)[1][4] | CBD | Negative Allosteric Modulator | Total Internalization Assay |

| Dopamine D2 Receptor (D2) | No significant interaction | No agonism detected[1] | CBD | No agonism detected | Functional Assay |

| Cell Line | IC50 (µM) after 24h |

| Breast Cancer Cell Lines | |

| MCF-7 (epithelial) | > 100 |

| MDA-MB-361 (epithelial) | > 100 |

| MDA-MB-231 (mesenchymal) | ~25 |

Experimental Protocols

Receptor Activity Assays

1. Cannabinoid Receptor (CB1 and CB2) Antagonism Assay:

-

Assay Principle: A competitive immunoassay, the DiscoverX HitHunter cAMP XS+ assay, was utilized to measure the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels upon receptor activation.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors were used.

-

Cells were incubated with varying concentrations of CBDP or the reference antagonist (AM251 for CB1, SR144528 for CB2).

-

The cells were then stimulated with the cannabinoid agonist (±)-CP55,940.

-

The level of intracellular cAMP was measured using the HitHunter assay kit, which involves an enzyme fragment complementation-based detection of cAMP.

-

A decrease in the agonist-induced reduction of cAMP levels indicated antagonist activity.

-

2. 5-HT1A Receptor Agonism Assay:

-

Assay Principle: A β-arrestin recruitment assay was employed to measure the activation of the 5-HT1A receptor, a G-protein coupled receptor that signals through the β-arrestin pathway upon agonist binding.

-

Methodology:

-

Cells expressing the human 5-HT1A receptor were used.

-

Cells were treated with varying concentrations of CBDP.

-

The recruitment of β-arrestin to the activated receptor was quantified, likely using a method such as enzyme fragment complementation or fluorescence resonance energy transfer (FRET).

-

An increase in β-arrestin recruitment indicated agonist activity. Note: The available research indicates high data point variation in this assay for CBDP.[1]

-

3. Mu-Opioid Receptor (MOR) Positive Allosteric Modulation (PAM) Assay:

-

Assay Principle: A total internalization assay was used to assess the ability of CBDP to enhance the agonist-induced internalization of the mu-opioid receptor, a characteristic of positive allosteric modulators.

-

Methodology:

-

Cells expressing the human mu-opioid receptor were utilized.

-

Cells were co-incubated with a fixed concentration of the endogenous agonist, met-enkephalin (1 µM), and varying concentrations of CBDP (e.g., 3 µM).

-

The amount of receptor internalization was quantified, likely through an imaging-based or antibody-based detection method.

-

An increase in met-enkephalin-induced internalization in the presence of CBDP indicated positive allosteric modulation.[1][4]

-

4. Radioligand Displacement Assay (for CB1, CB2, and 5-HT1A):

-

Assay Principle: This assay measures the ability of a test compound (CBDP) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

-

Methodology:

-

Membranes from cells expressing the target receptor (CB1, CB2, or 5-HT1A) were prepared.

-

The membranes were incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for CB receptors).

-

Increasing concentrations of CBDP were added to the incubation mixture.

-

The amount of radioligand displaced from the receptor was measured by detecting the remaining radioactivity bound to the membranes.

-

The percentage of displacement at different concentrations of CBDP was calculated.

-

Anticancer Activity Assays

1. Cell Viability (MTT) Assay:

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Human breast cancer cell lines (MCF-7, MDA-MB-361, and MDA-MB-231) were seeded in 96-well plates.

-

Cells were treated with various concentrations of CBDP for 24 hours.

-

MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of CBDP that inhibits 50% of cell viability, was calculated.

-

2. Reactive Oxygen Species (ROS) Detection Assay:

-

Assay Principle: The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) staining method was used to detect intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Methodology:

-

MCF-7 breast cancer cells were treated with CBDP (e.g., 10 µM) for 24 hours.

-

The cells were then incubated with DCFH-DA.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a microplate reader.

-

An increase in fluorescence intensity in CBDP-treated cells compared to control cells indicated an increase in ROS production.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for CBDP.

Discussion and Future Directions

The current body of research, though limited, positions Cannabidiphorolic acid as a phytocannabinoid with a distinct and potentially valuable pharmacological profile. Its weak antagonism at cannabinoid receptors suggests a lower likelihood of the psychotropic effects associated with THC. The weak agonism at the 5-HT1A receptor hints at potential anxiolytic and antidepressant properties, similar to what has been proposed for CBD.

The most intriguing finding is the positive allosteric modulation of the mu-opioid receptor.[1][4] This mechanism could offer a novel approach to pain management, potentially enhancing the analgesic effects of endogenous opioids or co-administered opioid medications without directly activating the receptor in a way that leads to significant side effects.

Furthermore, the preliminary in vitro data demonstrating cytotoxic effects against a mesenchymal breast cancer cell line, possibly through the induction of reactive oxygen species, opens a new avenue for cancer research.[2][5][6] The observation that CBDP may enhance the efficacy of existing anti-cancer drugs warrants further investigation.[2][5][6]

Future research should focus on elucidating the precise binding affinities and functional potencies of CBDP at its identified targets through comprehensive dose-response studies. In-depth investigations into the downstream signaling cascades affected by CBDP are crucial to fully understand its cellular mechanisms. Moreover, preclinical in vivo studies are necessary to translate these initial in vitro findings into a clearer picture of CBDP's therapeutic potential and safety profile. The exploration of this novel phytocannabinoid is in its early stages, but the initial data suggests that CBDP is a promising candidate for the development of new therapeutics for a range of conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Pharmacological characterization of cannabidiol as a negative allosteric modulator of the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabidiol is an allosteric modulator at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Cannabidiolic Acid (CBDPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDPA), the acidic precursor to the well-known cannabidiol (CBD), is increasingly being recognized for its potential therapeutic properties. Found in raw Cannabis sativa, CBDPA is a non-psychoactive cannabinoid that has demonstrated a range of biological activities in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current in-vitro research on CBDPA, focusing on its anti-inflammatory, anti-cancer, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in-vitro studies on CBDPA, providing a comparative look at its efficacy in different experimental models.

Table 1: In-Vitro Anti-Cancer Activity of CBDPA (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MDA-MB-231 | Breast Cancer | ~25 | 48 | Not Specified |

| CEM | Acute Lymphocytic Leukemia | >50 | Not Specified | Not Specified |

| HL-60 | Promyelocytic Leukemia | >50 | Not Specified | Not Specified |

Table 2: In-Vitro Enzyme Inhibition by CBDPA

| Enzyme | IC50 (µM) | Substrate | Source |

| Cyclooxygenase-1 (COX-1) | ~18 | Arachidonic Acid | Ovine |

| Cyclooxygenase-2 (COX-2) | ~2 | Arachidonic Acid | Ovine |

| CYP2B11 (canine) | 4.6-8.1 | Tramadol | Dog Liver Microsomes |

| CYP2D15 (canine) | 4.6-8.1 | Tramadol | Dog Liver Microsomes |

| β-secretase-1 (BACE-1) | 6.1 ± 0.2 | Not Specified | Recombinant Human |

Experimental Protocols

This section details the methodologies employed in key in-vitro studies of CBDPA.

Cell Viability and Cytotoxicity Assays

-

Cell Lines: Human breast cancer (MDA-MB-231), acute lymphocytic leukemia (CEM), and promyelocytic leukemia (HL-60) cell lines have been utilized.

-

Treatment: Cells are typically seeded in 96-well plates and treated with varying concentrations of CBDPA for specified durations (e.g., 48 hours).

-

Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The absorbance is read using a microplate reader, and the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is calculated.

Enzyme Inhibition Assays

-

Enzymes: In-vitro studies have investigated the inhibitory effects of CBDPA on cyclooxygenase (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes.

-

Source of Enzymes: Enzymes may be from recombinant sources or derived from tissue preparations, such as liver microsomes.

-

Methodology: A typical enzyme inhibition assay involves incubating the enzyme with its specific substrate in the presence and absence of CBDPA. The formation of the product is then measured over time using techniques such as spectrophotometry or high-performance liquid chromatography (HPLC). The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Gene Expression Analysis

-

Cell Line: Human breast cancer cells (MDA-MB-231) have been used to study the effects of CBDPA on gene expression.

-

Treatment: Cells are treated with CBDPA (e.g., 25 µM for 48 hours).

-

Methodology: DNA microarray analysis is used to comprehensively assess changes in gene expression. The results are then often confirmed using real-time reverse transcription-polymerase chain reaction (RT-PCR) for specific genes of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in the literature.

The Emerging Pharmacology of Cannabidiphorolic Acid: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiphorolic acid (CBDPA) is a recently identified heptyl homolog of cannabidiolic acid (CBDA), a well-known non-psychoactive phytocannabinoid from Cannabis sativa. As a structural analogue of CBDA, CBDPA is the acidic precursor to the neutral cannabinoid cannabidiphorol (CBDP). While research into the pharmacological profile of CBDPA is still in its nascent stages, its structural similarity to CBDA suggests a potential for analogous biological activities, including interactions with the endocannabinoid system and key enzymes involved in inflammation. This technical guide provides a foundational overview of the anticipated pharmacological characteristics of CBDPA, details the standard experimental protocols required for its comprehensive profiling, and presents visual workflows and signaling pathways relevant to its study. It is important to note that specific quantitative data for CBDPA's receptor binding affinities and enzyme inhibition are not yet publicly available; this document therefore serves as a roadmap for future research endeavors.

Introduction

The discovery of phytocannabinoids with longer alkyl side chains, such as CBDPA, has opened new avenues in cannabinoid research. The length of the C3-alkyl chain in cannabinoids is a critical determinant of their interaction with cannabinoid receptors and other molecular targets. CBDPA, with its seven-carbon chain, is hypothesized to exhibit unique pharmacological properties compared to its five-carbon counterpart, CBDA. Understanding this profile is crucial for evaluating its therapeutic potential. This guide outlines the key pharmacological targets for CBDPA and the established methodologies for their investigation.

Anticipated Pharmacological Targets

Based on the known pharmacology of structurally related cannabinoids like CBDA and CBD, the primary targets for CBDPA are expected to include:

-

Cannabinoid Receptors (CB1 and CB2): While CBDA has a low affinity for CB1 and CB2 receptors, it can modulate the activity of other cannabinoids. It is crucial to determine the binding affinity (Ki) of CBDPA for these G-protein coupled receptors to understand its potential direct or allosteric effects.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can lead to increased endocannabinoid levels, resulting in various therapeutic effects. Some cannabinoids have been shown to inhibit FAAH, and it is pertinent to investigate if CBDPA shares this activity.

-

Cyclooxygenase Enzymes (COX-1 and COX-2): COX enzymes are key mediators of the inflammatory response. CBDA has been reported to selectively inhibit COX-2. Determining the 50% inhibitory concentration (IC50) of CBDPA for COX-1 and COX-2 will be vital in assessing its potential as an anti-inflammatory agent.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the binding affinities of Cannabidiphorolic acid (CBDPA) for cannabinoid receptors (CB1 and CB2) or its inhibitory concentrations (IC50) for FAAH and COX enzymes. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Cannabinoid Receptor Binding Affinity of CBDPA

| Compound | Receptor | Ki (nM) | Assay Type |

| CBDPA | CB1 | Data Not Available | Radioligand Binding Assay |

| CBDPA | CB2 | Data Not Available | Radioligand Binding Assay |

Table 2: Enzymatic Inhibition by CBDPA

| Compound | Enzyme | IC50 (µM) | Assay Type |

| CBDPA | FAAH | Data Not Available | Fluorometric/Radiometric Assay |

| CBDPA | COX-1 | Data Not Available | Fluorometric/Colorimetric Assay |

| CBDPA | COX-2 | Data Not Available | Fluorometric/Colorimetric Assay |

Experimental Protocols

The following are detailed, standardized protocols for determining the key pharmacological parameters of a novel cannabinoid like CBDPA.

Synthesis of Cannabidiphorolic Acid (CBDPA)

A stereoselective synthesis is required to produce CBDPA for use as an analytical standard and for pharmacological testing. A general synthetic approach involves the condensation of a resorcinol derivative with a heptyl side chain with a suitable terpene precursor.

General Protocol:

-

Preparation of the Resorcinol Core: Synthesize 5-heptylbenzene-1,3-diol.

-

Condensation Reaction: React the heptyl resorcinol with (+)-p-mentha-2,8-dien-1-ol under acidic conditions (e.g., using p-toluenesulfonic acid) in an appropriate solvent like dichloromethane.

-

Carboxylation: The resulting cannabidiphorol (CBDP) is then carboxylated to yield CBDPA. This can be achieved using a Kolbe-Schmitt type reaction or enzymatic carboxylation.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized CBDPA are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of CBDPA for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Non-specific binding control (e.g., WIN55,212-2).

-

CBDPA at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Incubate the receptor-containing membranes with the radioligand and varying concentrations of CBDPA in the binding buffer.

-

For non-specific binding determination, incubate the membranes with the radioligand and a high concentration of a known CB receptor ligand.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each CBDPA concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of CBDPA that displaces 50% of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the ability of CBDPA to inhibit the activity of the FAAH enzyme.

Materials:

-

Recombinant human FAAH enzyme.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

CBDPA at various concentrations.

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0).

-

Positive control inhibitor (e.g., JZL195).

-

Fluorescence microplate reader.

Protocol:

-

Pre-incubate the FAAH enzyme with varying concentrations of CBDPA or the positive control in the assay buffer.

-

Initiate the enzymatic reaction by adding the FAAH substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm).

-

Calculate the percentage of inhibition for each CBDPA concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBDPA concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the IC50 values of CBDPA for both COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

COX substrate (e.g., arachidonic acid).

-

Fluorometric probe (e.g., ADHP).

-

Heme cofactor.

-

CBDPA at various concentrations.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Fluorescence microplate reader.

Protocol:

-

Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a microplate.

-

Add varying concentrations of CBDPA or the positive control inhibitor.

-

Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

-

Incubate at a controlled temperature (e.g., 25°C) and measure the fluorescence kinetically (e.g., excitation at 530-540 nm and emission at 585-595 nm).

-

Determine the rate of the reaction from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each CBDPA concentration.

-

Determine the IC50 value for both COX-1 and COX-2 by non-linear regression analysis.

Visualizations

Experimental Workflow for Pharmacological Profiling

Caption: Workflow for the pharmacological profiling of CBDPA.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified cannabinoid receptor signaling cascade.

COX-2 Mediated Inflammatory Pathway

Caption: CBDPA's potential role in the COX-2 inflammatory pathway.

Conclusion and Future Directions

Cannabidiphorolic acid represents a novel frontier in cannabinoid science. While its pharmacological profile is currently undetermined, its structural relationship to CBDA provides a strong rationale for investigating its activity at cannabinoid receptors and on key inflammatory enzymes. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of CBDPA. Future research should prioritize the generation of robust quantitative data to populate the tables herein, which will be essential for elucidating the therapeutic potential of this intriguing phytocannabinoid. Such studies will not only advance our understanding of CBDPA but also contribute to the broader knowledge of structure-activity relationships within the cannabinoid class of compounds.

An In-depth Technical Guide to the Endocannabinoid System and the Emerging Potential of Cannabidiolic Acid (CBDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Its discovery has opened new avenues for therapeutic interventions in a wide range of disorders. While Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been the primary focus of cannabinoid research, there is a growing interest in the therapeutic potential of other phytocannabinoids, including the acidic precursor to CBD, cannabidiolic acid (CBDA). This technical guide provides a comprehensive overview of the endocannabinoid system, delving into its core components, signaling pathways, and the enzymes that govern its function. It further investigates the pharmacology of CBDA, presenting available preclinical data on its mechanism of action, which notably differs from that of CBD. This document aims to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of this intricate system and the therapeutic promise of CBDA.

The Endocannabinoid System: A Master Regulator of Homeostasis

The endocannabinoid system is a sophisticated lipid signaling network integral to maintaining homeostasis throughout the body.[1] Its primary components are:

-

Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs), Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the peripheral nervous system and immune cells, playing a role in inflammatory processes.[2][3]

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two key endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[4][5] They are synthesized "on-demand" from membrane phospholipids in postsynaptic neurons in response to a rise in intracellular calcium levels.[3]

-

Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of their signaling. The primary synthetic enzymes include N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) for anandamide and diacylglycerol lipase (DAGL) for 2-AG.[3] The degradation of endocannabinoids is primarily carried out by fatty acid amide hydrolase (FAAH), which metabolizes anandamide, and monoacylglycerol lipase (MAGL), which breaks down 2-AG.[4][5]

Endocannabinoid Signaling Pathways

Endocannabinoid signaling typically occurs in a retrograde manner. Upon postsynaptic neuronal depolarization, endocannabinoids are synthesized and released into the synaptic cleft. They then travel backward to the presynaptic terminal and bind to CB1 receptors. This activation of presynaptic CB1 receptors leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the type of synapse.[3]

Activation of cannabinoid receptors initiates several intracellular signaling cascades. Both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] They can also modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.[5] Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation, differentiation, and survival.[5]

Cannabidiolic Acid (CBDA): A Novel Player

Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid, cannabidiol (CBD).[6] It is abundant in raw cannabis and hemp plants and is decarboxylated into CBD upon exposure to heat.[7] While historically overlooked in favor of CBD, recent research has highlighted the unique therapeutic potential of CBDA.

Mechanism of Action of CBDA

Unlike THC and to a lesser extent CBD, CBDA does not have a high binding affinity for CB1 and CB2 receptors.[6] Its primary mechanism of action appears to be through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1][6] By selectively inhibiting COX-2, CBDA may exert potent anti-inflammatory effects without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.

Furthermore, CBDA has been shown to be a potent agonist of the 5-HT1A serotonin receptor.[8] This interaction is believed to mediate its anti-nausea and anxiolytic effects. The potency of CBDA at the 5-HT1A receptor is reported to be significantly higher than that of CBD.[1]

Quantitative Data

The following tables summarize the available quantitative data for CBDA. It is important to note that research on CBDA is still in its early stages, and therefore, comprehensive quantitative data, particularly from human studies, is limited.

Table 1: Preclinical Pharmacological Data for CBDA

| Parameter | Species | Model | Effect | Dosage/Concentration | Reference |

| Anti-inflammatory | Rodent | Carrageenan-induced hyperalgesia | Reduction in hyperalgesia | 100 μg/kg (oral) | [9] |

| Anti-emetic | Rat/Shrew | Motion- and toxin-induced vomiting | Reduction in vomiting | ~1000x more potent than CBD | [1][10] |

| Anxiolytic | Rodent | High-stress conditions | Anxiolytic-like effects | 0.1 μg/kg (intraperitoneal) | [9] |

| Anticonvulsant | Mouse | Dravet syndrome model | Increased seizure threshold | Effective doses comparable to CBD | [8] |

| COX-2 Inhibition | In vitro | Human recombinant COX-2 | Inhibition of COX-2 activity | 5 μM | [9] |

Table 2: Bioavailability of CBDA vs. CBD

| Compound | Species | Administration | Key Finding | Reference |

| CBDA vs. CBD | Mouse | Oral | Plasma concentrations of CBDA were approximately two orders of magnitude higher than CBD. | [3] |

| CBDA vs. CBD | Beagle | Oral | CBDA showed higher Cmax and AUC than CBD. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the endocannabinoid system and CBDA.

Cannabinoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to cannabinoid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940.

-

Unlabeled competitor: Test compound (e.g., CBDA), unlabeled CP-55,940 (for non-specific binding).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.

-

96-well plates.

-

Unifilter GF/B filter plates.

-

Cell harvester.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled competitor in binding buffer.

-

In a 96-well plate, add 5 µg of CB1 or CB2 receptor membrane preparation to each well.

-

Add the test compound at various concentrations to the respective wells. For determining non-specific binding, add a high concentration of unlabeled CP-55,940.

-

Add the radioligand [³H]CP-55,940 to all wells at a final concentration close to its Kd value.

-

Incubate the plate at 30°C for 1 hour with gentle shaking.

-

Terminate the reaction by rapid filtration through the Unifilter GF/B filter plates using a cell harvester. Wash the filters with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of a test compound on COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2, which is coupled to a fluorogenic substrate. Inhibition of COX-2 results in a decrease in the fluorescent signal.

Materials:

-

Recombinant human COX-2 enzyme.

-

COX Assay Buffer.

-

COX Probe (e.g., Amplex™ Red).

-

COX Cofactor.

-

Arachidonic Acid (substrate).

-

Test compound (e.g., CBDA).

-

Positive control inhibitor (e.g., Celecoxib).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer.

-

In a 96-well black microplate, add the COX Assay Buffer, diluted COX Probe, and diluted COX Cofactor to each well.

-

Add the test compound or positive control to the respective wells. For the enzyme control, add buffer.

-

Add the diluted COX-2 enzyme to all wells except the negative control wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

Data Analysis:

-